3-[3,4-Bis(acetyloxy)phenyl]-2-propenoic Acid
3-[3,4-Bis(acetyloxy)phenyl]-2-propenoic Acid
Brand Name:
Vulcanchem
CAS No.:
88623-81-8
VCID:
VC0140490
InChI:
InChI=1S/C13H12O6/c1-8(14)18-11-5-3-10(4-6-13(16)17)7-12(11)19-9(2)15/h3-7H,1-2H3,(H,16,17)/b6-4+
SMILES:
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)O)OC(=O)C
Molecular Formula:
C13H12O6
Molecular Weight:
264.23 g/mol
3-[3,4-Bis(acetyloxy)phenyl]-2-propenoic Acid
CAS No.: 88623-81-8
Reference Standards
VCID: VC0140490
Molecular Formula: C13H12O6
Molecular Weight: 264.23 g/mol
CAS No. | 88623-81-8 |
---|---|
Product Name | 3-[3,4-Bis(acetyloxy)phenyl]-2-propenoic Acid |
Molecular Formula | C13H12O6 |
Molecular Weight | 264.23 g/mol |
IUPAC Name | (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoic acid |
Standard InChI | InChI=1S/C13H12O6/c1-8(14)18-11-5-3-10(4-6-13(16)17)7-12(11)19-9(2)15/h3-7H,1-2H3,(H,16,17)/b6-4+ |
Standard InChIKey | ZDIYGBWFISUTHI-GQCTYLIASA-N |
Isomeric SMILES | CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)O)OC(=O)C |
SMILES | CC(=O)OC1=C(C=C(C=C1)C=CC(=O)O)OC(=O)C |
Canonical SMILES | CC(=O)OC1=C(C=C(C=C1)C=CC(=O)O)OC(=O)C |
Synonyms | (E)-Caffeic Acid Diacetate |
PubChem Compound | 5374732 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume